Cas no 1638760-66-3 (6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide)
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide Chemical and Physical Properties
Names and Identifiers
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- 6-benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione
- 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
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- Inchi: 1S/C12H15NO2S/c14-16(15)8-11-6-12(9-16)13(11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
- InChI Key: QWRJFCJTFKLCQD-UHFFFAOYSA-N
- SMILES: C12CC(N1CC1=CC=CC=C1)CS(=O)(=O)C2
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-100MG |
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 100MG |
¥ 211.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-250MG |
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 250MG |
¥ 343.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-500MG |
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 500MG |
¥ 567.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-1G |
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 1g |
¥ 844.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-5G |
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 5g |
¥ 2,534.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-10G |
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 10g |
¥ 4,224.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-100mg |
6-benzyl-3λ⁶-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 100mg |
¥210.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-250mg |
6-benzyl-3λ⁶-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 250mg |
¥342.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-500mg |
6-benzyl-3λ⁶-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 500mg |
¥567.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1014-1g |
6-benzyl-3λ⁶-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide |
1638760-66-3 | 95% | 1g |
¥845.0 | 2024-04-23 |
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide Suppliers
6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Introduction to 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide (CAS No. 1638760-66-3)
The compound 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide, identified by its CAS number 1638760-66-3, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This heterocyclic molecule features a unique bicyclic framework incorporating both sulfur and nitrogen atoms, making it a subject of significant interest in the field of medicinal chemistry. The presence of the λ?-thia moiety and the azabicyclo[3.1.1]heptane core suggests potential applications in drug design, particularly in the development of bioactive molecules with tailored pharmacokinetic properties.
Recent advancements in the study of 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide have highlighted its structural versatility and functional adaptability. The benzyl substituent at the sixth position introduces lipophilicity, which can be crucial for membrane permeability and target binding affinity. Meanwhile, the bicyclic scaffold provides rigidity, enhancing molecular stability and reducing conformational flexibility—a desirable trait in drug candidates where precise three-dimensional interactions are critical.
In the realm of medicinal chemistry, heterocyclic compounds like 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide have garnered attention for their role as privileged scaffolds. These structures often exhibit favorable pharmacological profiles due to their ability to mimic natural product architectures while allowing for synthetic modifications that optimize biological activity. The incorporation of sulfur and nitrogen into a single molecular core further enhances their potential as pharmacophores, enabling interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide is its potential as a precursor for more complex derivatives. Researchers have explored its reactivity in various functional group transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, which can introduce additional substituents or alter the electronic properties of the molecule. Such modifications are essential for fine-tuning pharmacological effects and improving drug-like characteristics.
The synthesis of 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide presents unique challenges due to its strained bicyclic structure and the need for precise stereocontrol at multiple centers. However, recent methodologies have demonstrated effective approaches to construct this framework efficiently, leveraging transition-metal catalysis and innovative cyclization strategies. These synthetic breakthroughs have opened doors for broader exploration of related analogs and their applications in therapeutic development.
From a biological perspective, preliminary studies on 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide have revealed intriguing interactions with certain enzymatic systems. The sulfur atom in the λ?-thia moiety has been shown to engage in specific binding interactions with thiol-containing residues in proteins, suggesting potential applications in modulating enzyme activity or inhibiting pathogenic processes involving sulfur-rich biomolecules. Additionally, the nitrogen-containing ring may contribute to hydrogen bonding or electrostatic interactions with biological targets, further enhancing binding affinity.
The compound’s structural features also make it an attractive candidate for developing novel materials with specialized properties beyond pharmaceuticals. For instance, its rigid bicyclic core could be exploited in designing ligands for metal coordination or in creating functionalized polymers with tailored mechanical or optical characteristics. Such interdisciplinary applications underscore the versatility of 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide and highlight its significance beyond traditional medicinal chemistry contexts.
Ongoing research continues to uncover new aspects of 6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide, particularly in understanding its metabolic fate and potential toxicity profiles under various conditions. These studies are crucial for assessing its suitability as a drug candidate or material precursor and ensuring that its applications are both safe and effective when translated into practical use cases.
In conclusion,6-benzyl-3λ?-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide (CAS No., 1638760-66-33) stands as a testament to the ingenuity of modern chemical synthesis and medicinal chemistry research。 Its unique structural features offer a rich foundation for exploring novel therapeutic agents、functional materials,and scientific understanding。 As research progresses,the full potential of this compound is expected to unfold,providing new avenues for innovation across multiple scientific disciplines。
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